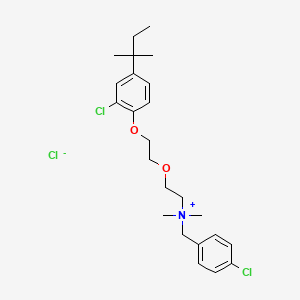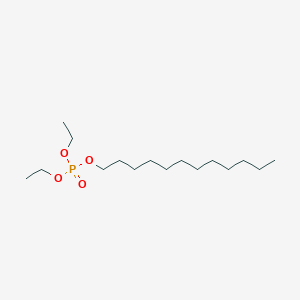
Dodecyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl diethyl phosphate: is an organophosphorus compound with the molecular formula C16H35O4P . It is a non-ionic detergent known for its excellent solubilizing properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecyl diethyl phosphate can be synthesized through the reaction of dodecyl alcohol with diethyl phosphite in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring to maintain the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyl diethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various organophosphorus compounds, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Dodecyl diethyl phosphate is widely used in scientific research due to its excellent solubilizing properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a phase transfer catalyst.
Biology: For the extraction and purification of membrane-bound proteins.
Medicine: In drug formulation and delivery systems.
Industry: As a detergent in cleaning agents and in the production of personal care products.
Wirkmechanismus
The mechanism by which dodecyl diethyl phosphate exerts its effects involves its interaction with biological membranes and proteins. It disrupts the lipid bilayer, enhancing the solubilization of membrane-bound molecules. The molecular targets include cell membranes and protein complexes, and the pathways involved are related to membrane fluidity and protein stability.
Vergleich Mit ähnlichen Verbindungen
Dodecyldimethylphosphine oxide: Another non-ionic detergent used for protein purification.
Diethylphosphite: A reagent used in the synthesis of organophosphorus compounds.
Uniqueness: Dodecyl diethyl phosphate stands out due to its superior solubilizing properties and stability, making it more effective in various applications compared to similar compounds.
Does this cover everything you were looking for?
Eigenschaften
CAS-Nummer |
91776-68-0 |
|---|---|
Molekularformel |
C16H35O4P |
Molekulargewicht |
322.42 g/mol |
IUPAC-Name |
dodecyl diethyl phosphate |
InChI |
InChI=1S/C16H35O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-21(17,18-5-2)19-6-3/h4-16H2,1-3H3 |
InChI-Schlüssel |
YBSWYHAWMOPART-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


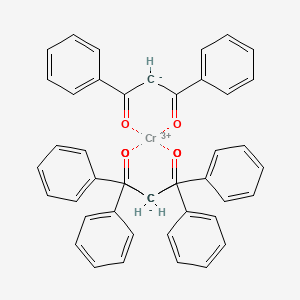
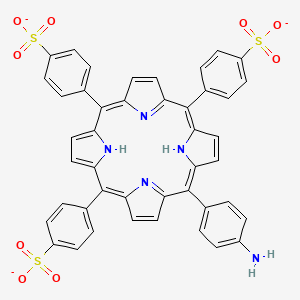
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
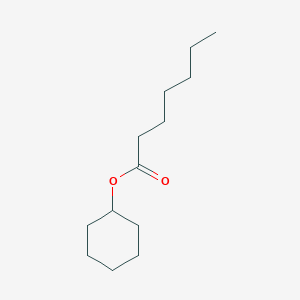
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
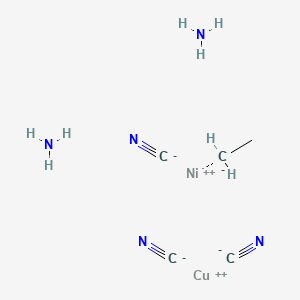
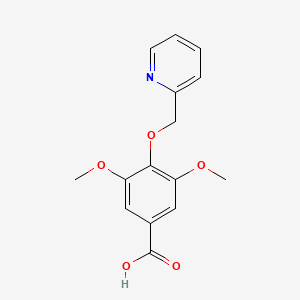

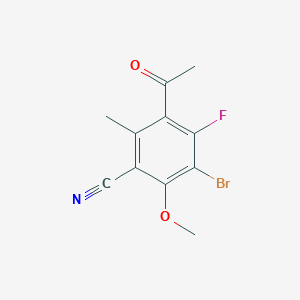
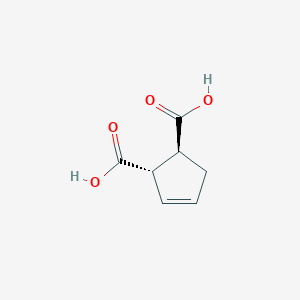
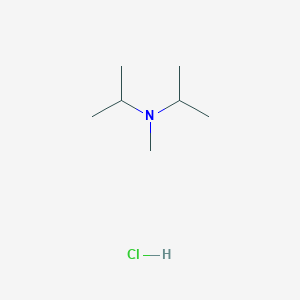
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
